Chloramine B

Description

The exact mass of the compound Chloramine B is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloramine B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloramine B including the price, delivery time, and more detailed information at info@benchchem.com.

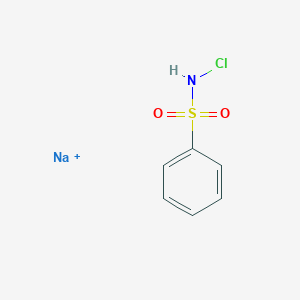

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;benzenesulfonyl(chloro)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNCILYKSYKEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80-16-0 (Parent) | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041763 | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |

| Record name | Chloramine-B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

127-52-6 | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMINE-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X76DR1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-173 °C | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chloramine B: A Technical Monograph on Physicochemical Properties and Synthetic Utility

Topic: Chloramine B: Physical and Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramine B (Sodium N-chlorobenzenesulfonamide) is a versatile organochlorine compound that bridges the gap between robust disinfection chemistry and precision organic synthesis. While often overshadowed by its methylated analog, Chloramine T, Chloramine B offers distinct steric and solubility profiles that are advantageous in specific drug development workflows—particularly as a less sterically hindered source of electrophilic nitrogen. This guide provides a rigorous analysis of its physicochemical behavior, hydrolytic kinetics, and application in transition-metal-catalyzed aminations.

Molecular Identity & Crystallography[1]

At its core, Chloramine B is an N-chloro sulfonamide salt. Its reactivity is governed by the polarization of the N-Cl bond, which renders the chlorine atom "positive" (oxidizing) and the nitrogen atom nucleophilic upon reduction, or electrophilic in the presence of specific catalysts.

| Property | Data |

| IUPAC Name | Sodium;chloro(phenylsulfonyl)azanide |

| Common Name | Chloramine B |

| CAS Number | 127-52-6 (Anhydrous); 17440-73-2 (Trihydrate) |

| Molecular Formula | C₆H₅ClNNaO₂S (Anhydrous) |

| Molecular Weight | 213.62 g/mol (Anhydrous); 267.66 g/mol (Trihydrate) |

| Active Chlorine | ~29.5% (Theoretical, anhydrous) |

| Structure | Ph-SO₂-N(Cl)⁻ Na⁺ |

Physicochemical Profile

Understanding the thermodynamic and solubility profile of Chloramine B is critical for process chemistry, particularly when selecting solvent systems for biphasic catalysis (e.g., Sharpless Oxyamination).

Solubility and Stability

Chloramine B exhibits an amphiphilic nature but is predominantly hydrophilic due to the ionic sulfonamide moiety.

-

Water Solubility: High (~1:20 w/v at 20°C). Solubility increases significantly with temperature, but prolonged heating (>60°C) accelerates hydrolysis and disproportionation.

-

Organic Solvents: Soluble in ethanol (1:25) and methanol. Sparingly soluble in ether, chloroform, and non-polar hydrocarbons. This solubility contrast is often exploited in phase-transfer catalysis.

-

Thermal Stability:

-

Melting Point: 170–173°C (with decomposition).

-

Critical Hazard: Rapid decomposition occurs >185°C, potentially leading to explosive release of chlorine gas and nitrogen oxides.

-

Hydrolysis and pH Dependence

The utility of Chloramine B in aqueous media is dictated by its hydrolysis equilibrium. Unlike simple hypochlorites, Chloramine B acts as a "chlorine reservoir," releasing HOCl slowly.

Mechanism:

-

Dissociation:

-

Protonation (pH dependent):

(N-chlorobenzenesulfonamide) -

Hydrolysis:

Field Insight: In acidic media (pH < 5), the equilibrium shifts aggressively towards the formation of molecular chlorine (

) and dichloramine species (), which are volatile and toxic. In alkaline media (pH > 8), the species exists predominantly as the stable anion, reducing oxidative aggression but maintaining nucleophilicity for metal coordination.

Figure 1: pH-dependent hydrolysis equilibrium of Chloramine B. Stability is maximized in alkaline conditions, while biocidal/oxidative activity peaks near neutral-to-slightly acidic pH.

Reactivity & Mechanistic Chemistry in Synthesis

For drug discovery professionals, Chloramine B is not just a disinfectant but a reagent for Nitrogen Atom Transfer (NAT) reactions. It serves as a source of the nitrene-like fragment

Electrophilic Nitrogen Source

Chloramine B is utilized in the Sharpless Asymmetric Aminohydroxylation (AA) and alkene Aziridination .

-

Comparison with Chloramine T: Chloramine T (N-chloro-p-toluenesulfonamide) is the standard reagent. However, Chloramine B lacks the para-methyl group.

-

Implication: The reduced steric bulk of the phenyl ring in Chloramine B can alter the regioselectivity of the osmium-catalyzed addition to unsymmetrical alkenes. It also modifies the solubility profile of the byproduct (benzenesulfonamide vs. toluenesulfonamide), which can simplify purification in specific solvent systems.

-

Mechanism: Osmium-Catalyzed Aminohydroxylation

In the AA reaction, Chloramine B oxidizes the Os(VI) species to an Os(VIII) imido complex. This high-valent species undergoes a [2+2] or [3+2] cycloaddition with the alkene.[1]

Figure 2: Catalytic cycle for Aminohydroxylation using Chloramine B as the nitrogen source and oxidant.

Experimental Protocols

Protocol 4.1: Determination of Active Chlorine (Quality Control)

Objective: Precise quantification of the oxidative capacity of Chloramine B. This is a self-validating iodometric titration.

Principle:

Reagents:

-

Glacial Acetic Acid

-

Potassium Iodide (KI) crystals (excess)

-

0.1 N Sodium Thiosulfate standard solution[2]

-

Starch indicator solution[2]

Step-by-Step Methodology:

-

Weighing: Accurately weigh ~0.5 g of Chloramine B sample into a 250 mL iodine flask.

-

Dissolution: Dissolve in 50 mL of distilled water.

-

Acidification: Add 5 mL of Glacial Acetic Acid. Note: The solution remains clear.

-

Iodine Release: Add ~1.0 g of KI crystals. Observation: Immediate development of deep brown/yellow color (Iodine liberation).

-

Titration: Titrate immediately with 0.1 N Sodium Thiosulfate until the color fades to pale yellow.

-

Endpoint: Add 1 mL starch solution (blue complex forms). Continue titrating dropwise until the blue color disappears completely (colorless).

-

Calculation:

Protocol 4.2: Copper-Catalyzed Aziridination of Alkenes

Objective: Synthesis of N-sulfonyl aziridines using Chloramine B. Context: This protocol is adapted for research-scale synthesis (1-5 mmol).

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Reagents:

-

Alkene (1.0 equiv)[3]

-

Chloramine B (anhydrous, 1.2 equiv)

-

Catalyst: Cu(OTf)₂ or CuI (5-10 mol%)

-

Solvent: Acetonitrile (MeCN) - dry.

-

-

Procedure:

-

Dissolve the alkene and copper catalyst in MeCN.

-

Add Chloramine B in portions over 1 hour at room temperature.[3] Rationale: Gradual addition prevents local high concentrations of the oxidant, minimizing side reactions.

-

Stir for 12–24 hours. Monitor by TLC.

-

-

Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

-

Validation: Verify product via ¹H NMR (characteristic aziridine ring protons shift upfield, typically 2.0–3.0 ppm).

Safety & Handling (SDS Summary)

-

Incompatibility: NEVER mix Chloramine B with ammonia or acidic cleaners .

-

Reaction with Ammonia: Forms Monochloramine (

), Dichloramine ( -

Reaction with Acids:[4] Releases Chlorine gas (

), a severe respiratory irritant.

-

-

Toxicity: Harmful if swallowed.[4] Causes severe skin burns and eye damage (Category 1B).

-

Storage: Store in a cool, dry place away from direct sunlight. Decomposition is autocatalytic; if the container swells, vent carefully in a fume hood.

References

-

PubChem. Chloramine B - Compound Summary. National Library of Medicine. Available at: [Link]

- Sharpless, K. B., et al.Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Journal of the American Chemical Society. (Foundational mechanism for N-halo sulfonamide usage).

- Campbell, M. M., & Johnson, G.Chloramine T and Related N-halogeno-N-metallo-reagents. Chemical Reviews, 78(1), 65-79. (Comprehensive review on N-chloro sulfonamide reactivity).

- Gottardi, W.Iodometric determination of chloramines. Fresenius' Journal of Analytical Chemistry. (Basis for Protocol 4.1).

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of Chloramine B

This guide provides a comprehensive technical overview of the chemical stability and degradation pathways of Chloramine B (sodium N-chlorobenzenesulfonamide). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this versatile organochlorine compound. This document synthesizes fundamental chemical principles with practical, field-proven insights into assessing and understanding the stability of Chloramine B.

Introduction: The Chemical Nature and Utility of Chloramine B

Chloramine B is an organic N-chlorosulfonamide that serves as a source of electrophilic chlorine, making it a potent oxidizing and antimicrobial agent.[1] Its utility spans various applications, from a disinfectant for water and surfaces to a reagent in organic synthesis.[1] The efficacy and safety of Chloramine B are intrinsically linked to its stability, as its degradation can lead to a loss of potency and the formation of undesired byproducts. A thorough understanding of its degradation kinetics and pathways is therefore paramount for formulation development, shelf-life determination, and risk assessment.

The core structure of Chloramine B features a labile nitrogen-chlorine (N-Cl) bond, which is the primary site of its chemical reactivity and instability. The stability of this bond is influenced by a multitude of environmental factors, which in turn dictate the degradation pathways the molecule will follow.

Key Factors Influencing the Stability of Chloramine B

The degradation of Chloramine B is not a singular process but rather a complex interplay of various environmental factors. A comprehensive stability study must consider the individual and synergistic effects of these factors.

| Factor | Effect on Stability | Causality |

| pH | Highly pH-dependent. Stability is generally greater in alkaline conditions. | In acidic media, the N-Cl bond is more susceptible to hydrolysis and disproportionation, leading to the formation of more reactive and less stable chlorine species.[2][3] |

| Temperature | Degradation rate increases with temperature. | Higher temperatures provide the necessary activation energy for degradation reactions, such as hydrolysis and thermal decomposition, to proceed at a faster rate.[4] This relationship can often be modeled using the Arrhenius equation.[4] |

| Light (UV/Visible) | Susceptible to photodegradation. | The N-Cl bond can absorb energy from photons, leading to homolytic or heterolytic cleavage and the initiation of radical or ionic degradation pathways.[5][6] |

| Moisture/Humidity | Promotes hydrolytic degradation. | Water acts as a reactant in the hydrolysis of the N-Cl bond, leading to the formation of benzenesulfonamide and hypochlorous acid.[7] |

| Oxidizing/Reducing Agents | Can be degraded by strong reducing agents and can itself degrade other components through oxidation. | The electrophilic chlorine atom in Chloramine B makes it a potent oxidizing agent. It will react with reducing agents, leading to its own reduction and degradation. |

| Presence of Metal Ions | Certain metal ions can catalyze degradation. | Metal ions can act as Lewis acids, coordinating to the molecule and facilitating the cleavage of the N-Cl bond, or participate in redox cycling that promotes degradation. |

Principal Degradation Pathways of Chloramine B

The degradation of Chloramine B can proceed through several distinct chemical pathways, the predominance of which is dictated by the prevailing environmental conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for Chloramine B in aqueous solutions and in the presence of moisture.[7] The reaction involves the nucleophilic attack of water on the electrophilic chlorine atom or the sulfonamide nitrogen.

Mechanism:

-

Protonation (in acidic conditions): Under acidic conditions, the nitrogen atom can be protonated, making the N-Cl bond more susceptible to cleavage.

-

Nucleophilic Attack: A water molecule attacks the nitrogen atom, leading to the displacement of the chlorine atom as hypochlorous acid (HOCl) or its conjugate base, hypochlorite (OCl-), depending on the pH.

-

Formation of Products: The primary products of hydrolysis are benzenesulfonamide and hypochlorous acid.[7]

Figure 1: Simplified schematic of the hydrolytic degradation of Chloramine B.

Photodegradation

Exposure to light, particularly in the UV range, can induce the degradation of Chloramine B.[6] Photodegradation can proceed through different mechanisms, including photolysis of the N-Cl bond.

Mechanism:

-

Photon Absorption: The Chloramine B molecule absorbs a photon of sufficient energy.

-

Bond Cleavage: The energy from the photon can cause homolytic cleavage of the N-Cl bond, generating a benzenesulfonamidyl radical and a chlorine radical.

-

Secondary Reactions: These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules or recombination, leading to a complex mixture of degradation products.

Figure 2: Proposed radical pathway for the photodegradation of Chloramine B.

Thermal Degradation

At elevated temperatures, Chloramine B can undergo thermal decomposition. In the solid state, this can be an energetic, and even explosive, process. In solution, thermal energy can accelerate hydrolysis and other degradation reactions. The specific decomposition products will depend on the temperature and the presence of other substances.

Methodologies for Stability Assessment

A robust stability testing program is essential for characterizing the degradation profile of Chloramine B. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time using validated analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, providing insights into the likely degradation products and pathways.[8] These studies involve exposing Chloramine B to conditions more severe than those used for accelerated stability testing.[8]

Typical Forced Degradation Conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[9]

-

Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[9]

-

Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.[9]

-

Thermal Degradation: Heating the solid drug substance at temperatures below its melting point.

-

Photodegradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][10]

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active substance and the increase in the levels of degradation products.

HPLC is a powerful technique for separating and quantifying Chloramine B and its degradation products. A stability-indicating HPLC method should be developed and validated.

Model HPLC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic compounds like Chloramine B and its degradation products.[11][12] |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) | Allows for the elution of compounds with a range of polarities.[11][12] |

| Detection | UV spectrophotometry at a wavelength of maximum absorbance for Chloramine B (e.g., around 225-235 nm) | Provides good sensitivity for aromatic compounds.[13] |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns.[14] |

| Column Temperature | 25-30°C | Ensures reproducible retention times.[14] |

Validation of the HPLC method should be performed according to ICH Q2(R1) guidelines and include:

-

Specificity (peak purity analysis of stressed samples)

-

Linearity and Range

-

Accuracy (recovery studies)

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Robustness

Iodometric titration is a classic and reliable method for determining the "available chlorine" content of Chloramine B, which is a direct measure of its potency.[15][16]

Protocol for Iodometric Titration:

-

Sample Preparation: Accurately weigh a quantity of Chloramine B and dissolve it in a known volume of distilled water.

-

Reaction with Iodide: To an aliquot of the sample solution, add an excess of potassium iodide (KI) solution and acidify with acetic acid. Chloramine B will oxidize the iodide to iodine.

-

C₆H₅SO₂NClNa + 2KI + 2CH₃COOH → C₆H₅SO₂NH₂ + NaCl + 2CH₃COOK + I₂

-

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.

-

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

-

-

Calculation: The amount of sodium thiosulfate used is directly proportional to the amount of available chlorine in the sample.

Figure 3: A generalized workflow for conducting a forced degradation study of Chloramine B.

Data Interpretation and Stability Prediction

The data obtained from stability studies can be used to determine the degradation kinetics of Chloramine B under various conditions. For reactions that follow first-order kinetics, the degradation rate constant (k) can be determined from the slope of a plot of the natural logarithm of the concentration versus time.

The influence of temperature on the degradation rate can be modeled using the Arrhenius equation:

k = Ae(-Ea/RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature (in Kelvin)

By determining the rate constants at several elevated temperatures, the Arrhenius equation can be used to predict the degradation rate and thus the shelf-life of Chloramine B at typical storage conditions.[4]

Conclusion

The stability of Chloramine B is a critical attribute that influences its efficacy and safety. A thorough understanding of its degradation pathways—primarily hydrolysis, photodegradation, and thermal decomposition—is essential for the development of stable formulations and for defining appropriate storage and handling conditions. The implementation of a robust stability testing program, incorporating forced degradation studies and validated, stability-indicating analytical methods such as HPLC and iodometric titration, is paramount for ensuring the quality and performance of Chloramine B in its various applications. The kinetic data derived from these studies can be used to model and predict the long-term stability of the compound, providing a scientific basis for shelf-life assignment.

References

-

McKay, G., et al. (2015). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism. Environmental Science & Technology, 49(12), 7256-7264. Available at: [Link]

-

Sharma, M., & Vaishnava, P. (2014). Kinetic study of Oxidation of some Monosaccharides by Chloramine-T induced by Visible light source. International Journal of Scientific Research, 3(7), 1-3. Available at: [Link]

-

Puttaswamy, & Jagadeesha, S. B. (2023). The kinetic and mechanistic study of levetiracetam oxidation with chloramine-B in acid medium. World Journal of Biology Pharmacy and Health Sciences, 13(01), 107–117. Available at: [Link]

-

Puttaswamy, et al. (2014). Oxidation of Tetracaine Hydrochloride by Chloramine-B in Acid Medium: Kinetic Modeling. Journal of Chemistry, 2014, 1-8. Available at: [Link]

-

Vasudevan, D., & Karunakaran, C. (2007). Kinetics of Chlorine Decay in Drinking Water Distribution Systems. Journal of Environmental Engineering, 133(11), 1054-1061. Available at: [Link]

-

PubChem. (n.d.). Chloramine B. Available at: [Link]

-

Min, K., & Jafvert, C. T. (2015). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism. Chemosphere, 136, 106-112. Available at: [Link]

-

Souka, A. A., et al. (2020). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. Molecules, 25(21), 5035. Available at: [Link]

-

Patel, R. M., et al. (2017). Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Codeine Phosphate and Chlorpheniramine Maleate from Their Combined Liquid Dosage Form. Indian Journal of Pharmaceutical Sciences, 79(5), 798-806. Available at: [Link]

-

Pan, C., et al. (2021). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry, 93(1), 589-599. Available at: [Link]

-

Dawson, V. K., & Davis, R. A. (1997). A simple analytical procedure to replace HPLC for monitoring treatment concentrations of chloramine-T on fish culture facilities. Journal of Applied Aquaculture, 7(3), 55-64. Available at: [Link]

-

Green, I. R., & Baijnath, S. (2016). A Rapid, High-Throughput Iodometric Titration Method for the Determination of Active Chlorine Content of Topical Antiseptic Solutions. Journal of AOAC International, 99(4), 922-926. Available at: [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Böttcher, N., et al. (2025). Investigating the thermal runaway behaviour of commercial sodium-ion battery cells. Sustainable Energy & Fuels, 9, 5832-5838. Available at: [Link]

-

Drossman, H., et al. (1988). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency. Available at: [Link]

-

Sultana, S., et al. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Journal of Chromatography B, 1235, 124042. Available at: [Link]

-

Stanbury, D. M., et al. (2005). Improving the Recoveries of Unstable N-Chloramines Determined by Liquid Chromatography–Postcolumn Electrochemical Detection. Analytical Chemistry, 77(1), 186-192. Available at: [Link]

-

European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

Standard Methods for the Examination of Water and Wastewater. (n.d.). 4500-Cl B. Iodometric Method. Available at: [Link]

-

Murashevych, B., et al. (2021). Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them. EUREKA: Physics and Engineering, (4), 3-12. Available at: [Link]

-

Chitturi, S. R., et al. (2011). Gradient RP-HPLC method for the determination of potential impurities in atazanavir sulfate. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 47-56. Available at: [Link]

-

Mikhaylov, A. A., et al. (2023). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. Batteries, 9(12), 589. Available at: [Link]

-

Peskin, A. V., et al. (2011). Determination of second-order rate constant for the reaction of NH2Cl with TNB. Free Radical Biology and Medicine, 51(1), 16-21. Available at: [Link]

-

Dawson, V. K., & Davis, R. A. (1997). Liquid chromatographic determination of chloramine-T and its primary degradation product, p-toluenesulfonamide, in water. Journal of AOAC International, 80(5), 989-992. Available at: [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Controlled Release, 157(2), 177-196. Available at: [Link]

-

Dih, R., et al. (2016). Validation of a user-friendly and rapid method for quantifying iodine content of salt. Food and Nutrition Bulletin, 37(2), 196-203. Available at: [Link]

-

Al-Hilal, T. A., & Alam, F. (2015). A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog. Journal of Chromatographic Science, 53(4), 589-597. Available at: [Link]

-

Murashevych, B., et al. (2021). Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them. EUREKA: Physics and Engineering, (4), 3-12. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants. Available at: [Link]

-

Gul, S., et al. (2018). Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in a Dental Formulation. Journal of Physical Science, 29(1), 15-30. Available at: [Link]

-

Bartlett, M. G., & Stewart, J. T. (2001). Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 849-858. Available at: [Link]

-

European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

-

Kumar, V., & Singh, R. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 11(3). Available at: [Link]

-

Hiranuma. (n.d.). Determination of residual chlorine in tap water. Available at: [Link]

-

Vîrtan, M. A., & Pop, A. (2012). Trichloramine Formation and Decay during Breakpoint Process. Chemistry Bulletin of "Politehnica" University of Timisoara, 57(71), 1. Available at: [Link]

-

Li, Y., et al. (2025). Elucidating Thermal Decomposition Kinetic Mechanism of Charged Layered Oxide Cathode for Sodium-Ion Batteries. Advanced Science, e2408986. Available at: [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

University of California, Davis. (n.d.). Iodometric Titration. Available at: [Link]

-

Singh, R., & Rehman, Z. U. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(9), 1058-1064. Available at: [Link]

-

Yu, P., et al. (2023). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters, 25(1), 118-123. Available at: [Link]

-

International Journal of Novel Research and Development. (2023). Kinetic and Thermodynamic Studies of Oxidative Degradation of Chloro-Derivatives of Phenol in Aqueous Phase by Classic Fenton and Photo-Fenton Processes. Available at: [Link]

-

Wang, Q., et al. (2022). Mechanism elaboration on the thermal decomposition of ether electrolyte in sodium-ion battery. Journal of Energy Chemistry, 68, 59-67. Available at: [Link]

-

El-Ragehy, N. A., et al. (2016). Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. Journal of Pharmaceutical and Biomedical Analysis, 129, 279-287. Available at: [Link]

-

International Journal of Engineering Science and Computing. (2017). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Available at: [Link]

-

Zhang, L., et al. (2018). Electrochemical Degradation Mechanism and Thermal Behaviors of the Stored LiNi0.5Co0.2Mn0.3O2 Cathode Materials. ACS Applied Materials & Interfaces, 10(32), 27075-27084. Available at: [Link]

-

Svobodová, E., & König, B. (2019). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition, 58(49), 17621-17625. Available at: [Link]

Sources

- 1. ijbttjournal.org [ijbttjournal.org]

- 2. wjbphs.com [wjbphs.com]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. isca.in [isca.in]

- 6. database.ich.org [database.ich.org]

- 7. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. scispace.com [scispace.com]

- 12. jps.usm.my [jps.usm.my]

- 13. researchgate.net [researchgate.net]

- 14. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NEMI Method Summary - 4500-Cl B [nemi.gov]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

The Electrophilic Heart of Chloramine B: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Beyond Disinfection - Unveiling the Synthetic Potential of Chloramine B

Chloramine B, chemically known as sodium N-chlorobenzenesulfonamide, is a versatile reagent that has found widespread application as a disinfectant and antiseptic.[1][2] However, for the discerning researcher in organic synthesis and drug development, its utility extends far beyond its biocidal properties. At its core, Chloramine B is a stable, manageable, and effective source of electrophilic chlorine (Cl⁺), a key reactive species for a multitude of synthetic transformations.[3] This guide provides an in-depth exploration of the fundamental chemistry of Chloramine B, focusing on the nature of its electrophilic chlorine and its practical application in the synthesis of molecules relevant to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven insights into its use, and present detailed protocols to empower researchers to confidently integrate this reagent into their synthetic workflows.

The Genesis of Electrophilicity: Unpacking the N-Cl Bond

The synthetic utility of Chloramine B is intrinsically linked to the electronic nature of the nitrogen-chlorine (N-Cl) bond within its structure. The presence of the strongly electron-withdrawing benzenesulfonyl group (-SO₂Ph) significantly influences the electron density distribution across the N-Cl bond. This inductive effect polarizes the bond, rendering the chlorine atom electron-deficient and thus, a potent electrophile.

This inherent electrophilicity allows Chloramine B to act as a chlorinating agent, transferring a positive chlorine equivalent (Cl⁺) to a wide range of nucleophiles. The reactivity of Chloramine B is often compared to its more commonly known sibling, Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide). While both serve as sources of electrophilic chlorine, subtle differences in their reactivity profiles can be exploited for specific synthetic outcomes.

dot

Caption: Overview of Chloramine B's chlorination mechanisms.

Applications in Organic Synthesis: A Toolkit for Drug Development

The ability of Chloramine B to deliver an electrophilic chlorine atom makes it a valuable tool in the synthesis of a diverse array of organic molecules, including those with potential applications in medicinal chemistry.

Oxidation of Alcohols and Sulfides

Chloramine B is an effective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is crucial in the synthesis of many pharmaceutical intermediates. Similarly, it can selectively oxidize sulfides to sulfoxides, a functional group present in a number of bioactive molecules.

Data Presentation: Comparative Oxidation of Alcohols

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Benzyl Alcohol | Chloramine-T | HClO₄, NaCl, 30°C | Benzaldehyde | Quantitative | [4] |

| 1-Hexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | 1-Hexanal | Not Specified | [4] |

| Cyclohexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | Cyclohexanone | Not Specified | [4] |

Note: While a direct yield comparison is not available from the cited kinetic study, both reagents are shown to be effective for the transformation.

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.

-

Reagent Addition: To the stirred solution, add Chloramine B (1.1-1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Synthesis of Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry. Chloramine B can be employed in cyclization reactions to construct these valuable ring systems. The electrophilic chlorine can activate a substrate towards intramolecular nucleophilic attack, leading to the formation of a new C-N bond and subsequent ring closure. The cyclization of nitrogen-centered radicals, which can be generated from N-chloro compounds, is a powerful strategy for synthesizing a wide variety of nitrogen heterocycles. [5] dot

Caption: General scheme for heterocycle synthesis.

Halogenation of Alkynes

Chloramine B, in the presence of a halide source such as sodium bromide or potassium iodide, can facilitate the direct oxidative halogenation of terminal alkynes to yield 1-haloalkynes. [3]These products are versatile building blocks in organic synthesis, readily participating in cross-coupling reactions to form more complex molecular architectures.

Safety and Handling

Chloramine B is a stable solid that is relatively safe to handle compared to gaseous chlorine or liquid bromine. However, it is a strong oxidizing agent and should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid contact with acids, as this can lead to the release of toxic chlorine gas. Store Chloramine B in a cool, dry, and well-ventilated area away from combustible materials.

Conclusion: A Versatile Reagent for the Modern Synthetic Chemist

Chloramine B is a powerful and often overlooked reagent in the synthetic organic chemist's toolbox. Its ability to serve as a stable and convenient source of electrophilic chlorine opens up a wide range of synthetic possibilities, from the oxidation of common functional groups to the construction of complex heterocyclic frameworks. By understanding the fundamental principles of its reactivity and employing the practical protocols outlined in this guide, researchers in drug discovery and development can harness the full potential of Chloramine B to accelerate their synthetic endeavors and drive innovation in medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Chloramine-B, N-chlorobenzenesulfonamide sodium salt. Retrieved from [Link]

-

Organic Reactions. (n.d.). Cyclization Reactions of Nitrogen-centered Radicals. Retrieved from [Link]

-

Aquavet. (n.d.). Chloramine B. Retrieved from [Link]

Sources

Technical Guide: The History, Chemistry, and Application of Chloramine B

Introduction: The Benzenesulfonyl Reagent

Chloramine B (Sodium N-chlorobenzenesulfonamide) represents a pivotal chapter in the development of N-halo reagents.[1] Often overshadowed by its methylated cousin, Chloramine-T, Chloramine B serves as a fundamental model for understanding oxidative sulfonamide chemistry.[1]

Unlike inorganic chloramines (NH₂Cl), which are volatile and unstable, Chloramine B stabilizes "active chlorine" within a solid organic framework.[1] This guide dissects its historical emergence from early 20th-century industrial chemistry to its modern utility as a versatile oxidant and nitrogen source in organic synthesis.[1]

Key Chemical Identity

| Property | Specification |

| IUPAC Name | Sodium chloro(phenylsulfonyl)azanide |

| CAS Number | 127-52-6 |

| Formula | C₆H₅SO₂NClNa[1][2][3][4][5][6][7] · xH₂O (Often Trihydrate) |

| Active Chlorine | ~28–29% |

| Primary Role | Oxidant, Chlorinating Agent, Nitrene Precursor |

Historical Genesis: From War to Laboratory

The Chattaway Synthesis (1905)

The definitive chemical origin of Chloramine B traces back to Frederick Daniel Chattaway in 1905.[1] While investigating the nitrogen-halogen bond, Chattaway synthesized the compound by reacting benzenesulfonamide with hypochlorous acid (generated in situ).[1] His work established the fundamental protocol for converting sulfonamides into stable N-chloro salts, a method that remains relevant today.[1]

The Dakin Connection (WWI Antiseptics)

The practical utility of N-halo sulfonamides was catalyzed by World War I. Henry Drysdale Dakin , seeking alternatives to the unstable hypochlorite solutions ("Dakin's Solution") used for treating gangrenous wounds, investigated organic chloramines.[1] While Chloramine-T (derived from the abundant toluene byproduct of the dye industry) became the standard, Chloramine B emerged as the benzene-pure analog, offering a slightly different solubility and reactivity profile.

Historical Insight: The "B" in Chloramine B stands for Benzene , distinguishing it from the "T" (Toluene ) of Chloramine-T.[1] This nomenclature reflects the raw material feedstock availability in the early 1900s.[1]

Mechanistic Chemistry: The Active Chlorine System

Chloramine B acts as a reservoir for electrophilic chlorine (

Hydrolysis and Equilibrium

In aqueous solution, Chloramine B behaves as a strong electrolyte.[1] It hydrolyzes slowly to release HOCl, which exerts the oxidative/disinfectant effect.[1]

Figure 1: The hydrolysis pathway of Chloramine B in aqueous media.[1][4] The release of HOCl is pH-dependent, favoring acidic conditions.

Synthesis Protocol: Preparation of Chloramine B

This protocol is adapted from the classic Chattaway method (1905) and modernized for safety.[1] It utilizes the reaction between benzenesulfonamide and sodium hypochlorite.[1][5]

Reagents Required[1][3][4][6][7][8][9][10]

-

Benzenesulfonamide (15.7 g, 0.1 mol)

-

Sodium Hydroxide (4.0 g, 0.1 mol) dissolved in 40 mL water

-

Sodium Hypochlorite solution (Commercial bleach, ~5% active Cl, excess)

-

Alternative: Chlorine gas (Cl₂) if equipped for gas handling.[1]

Step-by-Step Methodology

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 15.7 g of benzenesulfonamide in the 40 mL NaOH solution. Slight heating (40°C) may be required to ensure complete dissolution.[1]

-

Chlorination:

-

Precipitation: As the reaction proceeds, the sodium salt of N-chlorobenzenesulfonamide (Chloramine B)[1] becomes less soluble in the brine/alkaline mixture.[1] Cooling the mixture to 0–5°C will induce crystallization.[1]

-

Filtration: Filter the white crystalline solid under vacuum.

-

Purification: Recrystallize from a minimum amount of warm water. Dry in a desiccator (avoid heat >60°C as the compound can decompose).[1]

Figure 2: Synthesis workflow for Chloramine B from benzenesulfonamide.

Applications in Organic Synthesis[1][3][8]

While historically a disinfectant, Chloramine B is a potent reagent for "Nitrogen Atom Transfer" and oxidative halogenation.[1]

A. Oxidative Halogenation of Alkynes

Recent studies (Liu et al., 2018) have demonstrated Chloramine B as a superior oxidant for converting terminal alkynes into 1-haloalkynes.[1]

-

Mechanism: Chloramine B oxidizes the halide salt (KI or NaBr) to an electrophilic halogen species (

or -

Advantages: Avoids the use of unstable elemental halogens; solid-state stability; high atom economy.[1]

B. Sharpless Aminohydroxylation (Analog)

Similar to Chloramine-T, Chloramine B serves as the nitrogen source in Osmium-catalyzed aminohydroxylation of olefins.[1]

-

Reaction: Olefin + Chloramine B + OsO₄ (cat.)[1] → Vicinal Amino-Alcohol.[1]

-

Selectivity: The benzenesulfonyl group (

) is often easier to deprotect (using Red-Al or Na/Naphthalene) compared to the toluenesulfonyl group of Chloramine-T, making "B" preferred for sensitive substrates.[1]

Comparative Reagent Profile

| Feature | Chloramine B | Chloramine T | Sodium Hypochlorite |

| Stability | High (Solid) | High (Solid) | Low (Solution) |

| Solubility | Water, Ethanol | Water, Ethanol | Water only |

| Protecting Group | Benzenesulfonyl (Bs) | Tosyl (Ts) | N/A |

| Steric Bulk | Moderate | High (Methyl group) | Low |

| Primary Use | Reagent/Disinfectant | Reagent/Disinfectant | Bleach/Disinfectant |

References

-

Chattaway, F. D. (1905).[1] "Nitrogen Halogen Derivatives of the Sulphonamides." Journal of the Chemical Society, Transactions, 87, 145–171. Link

-

Dakin, H. D., Cohen, J. B., & Kenyon, J. (1916). "Studies in Antiseptics: On Chloramine, Its Preparation, Properties, and Use." British Medical Journal, 1(2874), 160–162.[1] Link

-

Liu, X., Chen, G., Li, C., & Liu, P. (2018).[8] "Chloramine-B promoted oxidative halogenation of alkynes: a facile synthesis of 1-haloalkynes."[1][8] Synlett, 29(15), 2051-2055.[1] Link

-

Gottardi, W. (1999).[1] "Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system." Archiv der Pharmazie, 332(5), 151-157.[1] (Context on N-halo mechanisms). Link[1]

Sources

- 1. Chloramine-T - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

- 6. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chloramine-B, N-chlorobenzenesulfonamide sodium salt [organic-chemistry.org]

Theoretical Studies on Chloramine B Reactivity: A Computational & Mechanistic Guide

Executive Summary

Chloramine B (Sodium N-chlorobenzenesulfonamide, CAB) serves as a potent oxidant and disinfectant, distinguished by its stability and controlled release of active chlorine. While extensive experimental kinetic data exists, the theoretical characterization of its reactivity—using Density Functional Theory (DFT) and molecular dynamics—provides the predictive power necessary for rational drug design and advanced water treatment applications.

This guide outlines the theoretical framework for modeling Chloramine B reactivity. It synthesizes electronic structure analysis, solvent-dependent speciation, and transition state modeling to explain the mechanistic pathways observed in experimental kinetic studies.

Part 1: Fundamental Chemical Identity & Electronic Structure

To accurately model Chloramine B, one must first establish its ground-state electronic properties. The reactivity of CAB is governed by the lability of the N-Cl bond and the electron-withdrawing nature of the benzenesulfonyl group.

Computational Methodology Standards

For N-haloamines, the following computational levels are established as the "Gold Standard" for balancing accuracy with cost:

| Parameter | Recommended Method | Rationale |

| Functional | M06-2X or ωB97X-D | Captures dispersion forces critical for sulfonamide-substrate stacking; superior to B3LYP for barrier heights. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the anionic nature of CAB ( |

| Solvation | SMD (Solvation Model based on Density) | More accurate than PCM for calculating |

| Frequency | Harmonic Approx. | Essential to verify minima (0 imaginary freq) vs. Transition States (1 imaginary freq). |

The N-Cl Bond: The Locus of Reactivity

Theoretical analysis reveals that the N-Cl bond in CAB is highly polarized. The LUMO (Lowest Unoccupied Molecular Orbital) is typically antibonding with respect to the N-Cl bond (

-

Bond Length: Calculated at ~1.70–1.72 Å (gas phase), lengthening in aqueous solution due to hydrogen bonding.

-

NBO Charge Analysis: The Chlorine atom bears a partial positive charge (

), while the Nitrogen is significantly negative, stabilized by the sulfonyl group. This confirms CAB acts as a source of chloronium ions (

Part 2: Mechanisms of Reactivity & Speciation

Experimental kinetics consistently show that the reaction rate depends on pH. Theoretical modeling must account for the active species present in solution.

pH-Dependent Speciation Pathways

In aqueous solution, CAB exists in equilibrium with its conjugate acid and hydrolysis products. The reactivity hierarchy is generally:

The Theoretical Challenge: Accurately calculating the Gibbs Free Energy change (

Diagram 1: Chloramine B Speciation & Hydrolysis Network

Caption: Equilibrium network of Chloramine B. The protonated cation is the most potent electrophile in acidic media.

Oxidation Mechanism: The Kinetic Trigger

The oxidation of substrates (e.g., sulfides, amines, drugs like Levetiracetam) typically follows a nucleophilic attack on the Chlorine atom of CAB.

Theoretical Protocol for Transition State (TS) Search:

-

Scan Coordinate: incrementally decrease the distance between the substrate nucleophile (Nu) and the CAB Chlorine (

). -

Optimize TS: Use the peak energy structure from the scan as input for a Berny optimization (Opt=TS).

-

IRC Calculation: Perform an Intrinsic Reaction Coordinate calculation to ensure the TS connects the correct reactants and products.

Key Insight: The barrier height (

Part 3: Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. The following protocols serve as "ground truth" checkpoints for your calculations.

Validation Matrix

| Theoretical Prediction | Experimental Validation Method | Success Metric |

| Activation Energy ( | Arrhenius Plot: Measure rate constants ( | Calculated |

| Active Species | pH-Rate Profile: Measure reaction rate vs. pH. A slope of -1 indicates | Calculated |

| Intermediate Stability | Spectrophotometry: Monitor UV-Vis absorbance shifts (e.g., 279 nm for CAB). | TD-DFT predicted absorption |

Protocol: Kinetic Spectrophotometry

To validate the reaction order predicted by your mechanism:

-

Setup: Prepare pseudo-first-order conditions (Substrate concentration

[CAB]). -

Monitor: Track the decay of CAB absorbance at 270–280 nm .

-

Analysis: Plot

vs. time. A linear plot confirms first-order dependence on [CAB]. -

Derivation: Repeat at varying substrate concentrations to determine fractional orders (indicating pre-equilibrium complex formation).

Diagram 2: Integrated Theoretical-Experimental Workflow

Caption: Iterative workflow for validating theoretical reactivity models against experimental kinetic data.

References

-

Puttaswamy, & Vaz, N. (2023). The kinetic and mechanistic study of levetiracetam oxidation with chloramine-B in acid medium. World Journal of Biology Pharmacy and Health Sciences, 13(1), 158–168. Link

-

Puttaswamy, & Sukhdev, A. (2014). Mechanistic Investigation of Oxidation of Rizatriptan Benzoate by Chloramine-B: A Kinetic Spectrophotometric Study. Global Research Online. Link

-

Iliuta, M. C., et al. (2012). Mechanistic insight into the oxidation of atropine sulfate monohydrate with aqueous acidic chloramine-T. Bulgarian Chemical Communications, 44(4), 321-329. Link

-

Li, J., & Blatchley, E. R. (2009). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide. Water Research, 43(6). Link

-

Gour, S. R., et al. (2011).[1] Oxidation of chemical compounds: Kinetics and mechanistic approach. Journal of Chemical and Pharmaceutical Research, 3(5), 750-761. Link

Sources

Thermochemical Profile of Chloramine B: A Technical Guide

The following technical guide details the thermochemical properties of Chloramine B (Sodium N-chlorobenzenesulfonamide). It is structured to support research and development in formulation stability, safety profiling, and reaction kinetics.[1]

Executive Summary

Chloramine B (Sodium N-chlorobenzenesulfonamide,

From a thermodynamic perspective, Chloramine B is characterized by exothermic formation but endothermic solution behavior , a critical dichotomy for process scale-up.[1] Its thermal stability is bounded by a sharp decomposition exotherm at 185°C , presenting a deflagration hazard if processing temperatures are uncontrolled.[1] This guide synthesizes experimental calorimetric data with derived thermodynamic parameters to provide a comprehensive reference for handling and application.

Molecular Structure & Thermodynamic Identity[1]

The thermochemical behavior of Chloramine B is governed by the lability of the nitrogen-chlorine bond and the hydration state of the sodium salt.

| Property | Value / Description | Source |

| IUPAC Name | Sodium;chloro(phenylsulfonyl)azanide | PubChem |

| CAS Number | 127-52-6 (Anhydrous), 127-52-6 (Trihydrate) | NIST/Common |

| Molecular Formula | Standard | |

| Molecular Weight | 213.62 g/mol (Anhydrous); 267.66 g/mol (Trihydrate) | Calculated |

| Active Chlorine | ~28–29% (Theoretical: 29.5% for trihydrate) | Titration |

Crystal Lattice Energy Implications

The trihydrate form is the standard commercial grade.[1] The water of crystallization is integral to the lattice stability. Dehydration (loss of

Fundamental Thermochemical Parameters

Enthalpy of Formation & Reaction

Direct calorimetric measurements of the formation of Chloramine B from its precursors reveal a strongly exothermic process. This heat release must be managed during batch synthesis to prevent thermal runaway or premature decomposition.[1]

-

Heat of Reaction (

):-

Process: Reaction of concentrated Sodium Benzenesulfonamide and Sodium Hypochlorite at 20°C.[1]

-

-

Standard Enthalpy of Formation (

):-

Parent (Benzenesulfonamide, s):

-

Chloramine B (Estimate): Derived from the parent enthalpy and the exothermic chlorination, the enthalpy of formation for the anhydrous salt is estimated in the range of

to

-

Heat Capacity ( )

Experimental

| Phase | Estimated | Specific Heat | Notes |

| Solid (Anhydrous) | Estimation based on functional group contributions ( | ||

| Solid (Trihydrate) | Includes contribution of lattice water ( |

Enthalpy of Combustion ( )

For the parent compound benzenesulfonamide,

Phase Stability & Thermal Decomposition[1]

Critical Safety Warning: Chloramine B exhibits a violent decomposition profile.[1] It does not melt cleanly like a typical organic solid; rather, it undergoes a complex decomposition event.[1]

Thermal Gravimetric Analysis (TGA) & DSC Profile

-

Dehydration Onset:

.[1] Loss of water of crystallization.[1] Endothermic event.[1] -

Melting/Decomposition Point:

(Melting with simultaneous decomposition). -

Explosive Decomposition:

.

Decomposition Mechanism

The thermal degradation pathway involves the disproportionation of the chloramine moiety.

Figure 1: Thermal decomposition pathway of Chloramine B leading to gas generation.

Solution Thermodynamics

Solubility Profile

Chloramine B is moderately soluble in water, but its solubility is strongly endothermic, meaning it increases significantly with temperature.[1]

-

Solubility (

): -

Solubility (Hot Water): High solubility; reported as "soluble in hot water".[1]

-

Solubility (Ethanol):

( -

Enthalpy of Solution (

):

Hydrolysis & Active Species

The biocidal and oxidative activity of Chloramine B stems from its hydrolysis equilibrium.[1] It acts as a reservoir for hypochlorous acid (

-

Hydrolysis Constant (

): The hydrolysis is pH-dependent.[1] The -

Mechanism: In acidic media (

), the equilibrium shifts to form molecular

Figure 2: Hydrolysis equilibrium showing the transition from stable reservoir to active oxidant.

Experimental Protocols for Validation

To validate these properties in a specific formulation, the following protocols are recommended.

Iodometric Determination of Active Chlorine

This is the primary assay for purity and stability tracking.[1]

-

Dissolution: Dissolve accurately weighed Chloramine B (

) in -

Acidification: Add

of dilute acetic acid or -

Iodide Addition: Add excess Potassium Iodide (

, -

Titration: Titrate with

Sodium Thiosulfate ( -

Calculation:

.

Calorimetric Verification of

-

Use a semi-adiabatic solution calorimeter (Dewar flask setup).[1]

-

Equilibrate

water at -

Add

anhydrous Chloramine B. -

Record temperature drop (

).[1] -

Calculate heat absorbed:

.[1] -

Normalize to molar enthalpy:

.[1]

References

-

NIST Standard Reference Data. Enthalpy of Formation of Benzenesulfonamide and Derivatives. National Institute of Standards and Technology.[1][2] [Link][1][2]

-

PubChem. Chloramine B (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Murthy, A.R.V.[1][3] & Rao, V.S. (1958).[1] Thermochemistry of Chloramine-B and related compounds.[1] Proceedings of the Indian Academy of Sciences. (Source of

and -

Bishop, E. & Jennings, V.J. (1958).[1] Titrimetric analysis with chloramine-T and B.[1][4] Talanta.[1] [Link][1]

-

Gottardi, W. (1978).[1] Equilibria of Chloramine-T and Chloramine-B in aqueous solution.[1] (Source of hydrolysis constants/pKa data).

Sources

Chloramine B mechanism of action as a disinfectant

The mechanism of action of Chloramine B is a robust, multi-target process driven by the sustained release of hypochlorous acid. Its primary mode of attack involves the rapid and irreversible oxidative damage to essential proteins, complemented by the disruption of cellular membranes and nucleic acids. This broad-spectrum activity makes it a highly reliable disinfectant. For researchers and drug development professionals, understanding this mechanism is crucial for developing novel antimicrobial strategies, evaluating potential for resistance, and designing effective sanitation and sterilization protocols. Future research may focus on synergistic combinations of Chloramine B with other agents to enhance efficacy or combat microbial resistance mechanisms, such as biofilm formation and the expression of chloramine-decaying proteins. [21]

References

- AVCOtechnologies. (2023, March 28).

- Drazic, A., & Winter, J. (2014). Bacterial Responses to Reactive Chlorine Species. PMC.

- National Center for Biotechnology Inform

- Aquavet. Chloramine B.

- Blog. (2025, December 7). What are the disadvantages of using Chloramine B?

- Answer.

- Wikipedia. (2023, October 23). Chlorine-releasing compounds.

- Marcos, S. L., et al. (2021). Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells. PMC.

- WikiLectures. (2022, December 13). Chloramine B.

- Blog. (2025, December 10). Is Chloramine B stable in acidic or basic solutions?

- International Agency for Research on Cancer. (2004). Chloramine. Some Drinking-water Disinfectants and Contaminants, including Arsenic.

- Wikipedia. (2024, January 10). Hypochlorous acid.

- Jinli Chemical. (2025, October 25). Chloramine B (CAS No. 127-52-6)

- Knoke, L. R., et al. (2024, June 25). HOCl Forms Lipid N-Chloramines in Cell Membranes of Bacteria and Immune Cells.

- Chemosphere. (2020, January). The chloramine stress induces the production of chloramine decaying proteins by microbes in biomass (biofilm). PubMed.

- Jacobi Group. Chloramines. Carbon 101.

- Water Research. (2012, September 1).

- Knoke, L. R., et al. (2024, September 20). HOCl Forms Lipid N-Chloramines in Cell Membranes of Bacteria and Immune Cells.

- Water Research. (2014, January 1).

- Environmental Health. (2021, September 23). Chloramine Concentrations within Distribution Systems and Their Effect on Heterotrophic Bacteria, Mycobacterial Species, and Disinfection Byproducts. PMC.

- Western Sydney University.

- Jinli Chemical. Chloramine-B Definition & Meaning Manufacturer.

- Big Wave Water Technologies. Chlorine vs.

- Centers for Disease Control and Prevention. (2024, February 14). About Water Disinfection with Chlorine and Chloramine.

- ResearchGate.

- ChemicalBook.

- Knoke, L. R., et al. (2024, June 25). HOCl Forms Lipid N-Chloramines in Cell Membranes of Bacteria and Immune Cells. bioRxiv.

- Microbial Investigations Switzerland (MIS). (2024, July 16). Understanding the Impact of Physical and Chemical Factors on Disinfectant Efficacy.

- U.S. Department of the Interior Bureau of Reclamation. Effect of Chlorine vs.

- Orenda Technologies. (2023, August 26). Chloramine vs. Chlorine.

- Huiya Envirotech. (2025, May 29). Sodium Chlorite vs Sodium Hypochlorite.

- International Journal of Molecular Sciences. (2017, June). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. PMC.

- Environmental Science & Technology. (2022, November 1). Reactivity of Viral Nucleic Acids with Chlorine and the Impact of Virus Encapsidation.

- ResearchGate.

Sources

- 1. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]

- 2. Chloramine-B Definition & Meaning Manufacturer - Jinli Chemical [en.jinlichemical.com]

- 3. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]

- 4. Chloramine B (CAS No. 127-52-6): Chemistry, Properties, Applications, and Safety Considerations_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 5. Chlorine vs Chloramine: What's The Difference? Find Out Now [bigwavewater.com]

- 6. What Is Chloramine B? What are the uses and uses of Chloramine B? [vntradimex.com]

- 7. Chloramine B - WikiLectures [wikilectures.eu]

- 8. Is Chloramine B stable in acidic or basic solutions? - Blog [nuomengchemical.com]

- 9. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Bacterial Responses to Reactive Chlorine Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. About Water Disinfection with Chlorine and Chloramine | Drinking Water | CDC [cdc.gov]

- 12. HOCl Forms Lipid N-Chloramines in Cell Membranes of Bacteria and Immune Cells | bioRxiv [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypochlorous acid - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Chlorine-releasing compounds - Wikipedia [en.wikipedia.org]

- 19. usbr.gov [usbr.gov]

- 20. Chloramine B [aquavet.vn]

Methodological & Application

Application Note: Analytical Methods for the Quantification of Chloramine B

Abstract

Chloramine B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and widely utilized disinfectant and antiseptic agent.[1][2] Its efficacy is directly proportional to the concentration of active chlorine. Therefore, accurate and reliable quantification of Chloramine B is paramount for ensuring its quality, stability, and effectiveness in various pharmaceutical and disinfectant formulations. This application note provides a comprehensive overview and detailed protocols for the principal analytical methods employed for the quantification of Chloramine B, including titrimetric, spectrophotometric, and chromatographic techniques. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction to Chloramine B and its Quantification

Chloramine B (Sodium Benzenesulfochloramide) is a chlorinated sulfonamide that acts as a source of active chlorine in aqueous solutions. Its antimicrobial activity stems from the release of hypochlorous acid (HOCl), a potent oxidizing agent that inactivates essential microbial enzymes. The stability of Chloramine B is a critical quality attribute, as its degradation leads to a loss of disinfectant power. Consequently, robust analytical methods are essential for its determination in raw materials and finished products.

The choice of an analytical method depends on several factors, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and the specific regulatory requirements (e.g., pharmacopeial monographs). This guide will detail the most common and validated methods, providing insights into their underlying principles and practical execution.

Titrimetric Methods: The Gold Standard for Assay

Titrimetry, particularly iodometric titration, remains the reference method for the assay of Chloramine B due to its high precision, accuracy, and cost-effectiveness. This method is based on the oxidizing properties of the active chlorine.

Principle of Iodometric Titration

The fundamental principle of iodometric titration for Chloramine B involves a two-step reaction. First, in an acidic medium, Chloramine B oxidizes iodide ions (I⁻) from potassium iodide (KI) to iodine (I₂).[3][4] The amount of iodine liberated is stoichiometrically equivalent to the amount of active chlorine present.[5]

-

Reaction 1: C₆H₅SO₂NClNa + 2KI + 2HCl → C₆H₅SO₂NH₂ + NaCl + 2KCl + I₂

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[3][4] The endpoint is reached when the blue color of the starch-iodine complex disappears, as the iodine is completely reduced back to iodide ions.[5]

-

Reaction 2: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Detailed Protocol for Iodometric Titration

This protocol is aligned with general principles found in pharmacopeial monographs.[6]

Reagents and Equipment:

-

Chloramine B sample

-

Potassium iodide (KI), analytical grade

-

Hydrochloric acid (HCl), 2 M (or Acetic Acid as per some methods to reduce interferences)[4]

-

Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1% w/v)

-

Analytical balance

-

250 mL Erlenmeyer flask

-

50 mL burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the Chloramine B sample and record the weight.

-

Dissolution: Dissolve the sample in 50 mL of distilled water in a 250 mL Erlenmeyer flask.

-

Reaction Initiation: Add 2 g of potassium iodide (KI) and 10 mL of 2 M hydrochloric acid (HCl) to the flask. Swirl to mix. The solution will turn a dark brown color due to the liberation of iodine.

-

Incubation: Stopper the flask and allow the reaction to proceed in the dark for 10 minutes to ensure complete liberation of iodine.

-

Titration: Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution. As the endpoint approaches, the brown color will fade to a pale yellow.

-

Indicator Addition: When the solution is pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Endpoint Determination: Continue the titration dropwise with vigorous swirling until the blue color is completely discharged, leaving a colorless solution.

-

Calculation: Record the volume of sodium thiosulfate solution consumed. The percentage of Chloramine B can be calculated using the following formula:

% Chloramine B = (V × M × E) / W × 100

Where:

-

V = Volume of sodium thiosulfate solution in mL

-

M = Molarity of the sodium thiosulfate solution

-

E = Equivalent weight of Chloramine B (molecular weight / 2, which is 106.8 g/mol )

-

W = Weight of the sample in mg

-

Causality and Validation Insights

-

Acidic Medium: The reaction requires an acidic medium (pH 3-4) to facilitate the stoichiometric oxidation of iodide.[4]

-

Dark Conditions: The incubation step is performed in the dark because the iodide/iodine reaction can be sensitive to light, which can induce aerial oxidation of iodide, leading to erroneously high results.[4]

-

Starch Indicator: Starch forms a reversible blue-black complex with iodine, providing a sharp and easily detectable endpoint. It is added near the endpoint to prevent the formation of an irreversible complex with high concentrations of iodine.

Experimental Workflow: Iodometric Titration

Caption: Workflow for the iodometric titration of Chloramine B.

Spectrophotometric Methods: For Lower Concentrations

UV-Visible spectrophotometry offers a sensitive and rapid method for the quantification of Chloramine B, particularly for dilute solutions or in matrices where titrimetry may be less suitable.[7] These methods often rely on a derivatization reaction to produce a colored species that can be measured.

Principle of the N,N-diethyl-p-phenylenediamine (DPD) Method

A widely accepted spectrophotometric method involves the reaction of Chloramine B with N,N-diethyl-p-phenylenediamine (DPD).[8][9] In the presence of active chlorine, DPD is oxidized to form a stable magenta-colored radical cation (known as a Würster dye), which exhibits a maximum absorbance at approximately 515 nm.[10][11] The intensity of the color produced is directly proportional to the concentration of active chlorine.[12]

Detailed Protocol for the DPD Spectrophotometric Method

Reagents and Equipment:

-

Chloramine B sample and standard solutions

-

DPD indicator solution/powder pillows

-

Phosphate buffer solution (pH 6.5)

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of Chloramine B of known concentration.

-

Create a series of calibration standards by diluting the stock solution with distilled water to cover the desired concentration range (e.g., 0.1 - 2.0 mg/L active chlorine).[13]

-

-

Sample and Standard Treatment:

-

Pipette a fixed volume (e.g., 10 mL) of each standard and the sample solution into separate test tubes or cuvettes.